molecular formula C16H17BrClN3O2 B2575961 5-bromo-2-chloro-N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide CAS No. 2094906-88-2

5-bromo-2-chloro-N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide

Cat. No.: B2575961
CAS No.: 2094906-88-2
M. Wt: 398.69
InChI Key: SYKXBPULHIWYLC-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine and chlorine atoms, an oxazole ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide typically involves multiple steps. One common method involves the initial formation of the pyridine ring, followed by the introduction of bromine and chlorine substituents through halogenation reactions. The oxazole ring is then synthesized separately and coupled with the pyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium or copper. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5-bromo-2-chloro-N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the development of new materials with desired chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide
  • 5-bromo-2-chloro-3-nitropyridine : Similar structure but with a nitro group instead of the carboxamide group.
  • 3,5-dichloro-4-methylpyridine : Lacks the oxazole ring and has different substituents on the pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-(3-cyclohexyl-4-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O2/c1-9-13(10-5-3-2-4-6-10)21-23-16(9)20-15(22)12-7-11(17)8-19-14(12)18/h7-8,10H,2-6H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKXBPULHIWYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2CCCCC2)NC(=O)C3=C(N=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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